5,8-Epithioindolizine
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Overview
Description
5,8-Epithioindolizine is a nitrogen-containing heterocyclic compound with the molecular formula C8H5NS. It belongs to the indolizine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Epithioindolizine typically involves cyclization reactions. One common method is the radical-induced cyclization of appropriate precursors. For example, the reaction of 2-pyridylacetate with benzophenones in the presence of iodine catalyst can yield indolizine derivatives . Another method involves the cyclization of 2-alkyl-1-(1-cyanoalkyl)pyridinium salts using cyanohydrin triflates .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions and oxidative coupling strategies can also be employed to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: 5,8-Epithioindolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indolizine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted indolizine derivatives .
Scientific Research Applications
5,8-Epithioindolizine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,8-Epithioindolizine involves its interaction with specific molecular targets and pathways. The compound’s biological activities are mediated through its ability to bind to enzymes and receptors, modulating their functions. For example, it can inhibit DNA topoisomerase I, leading to anticancer effects . The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and pathways .
Comparison with Similar Compounds
Indole: Another nitrogen-containing heterocycle with significant biological activities.
Pyrrole: Known for its role in the synthesis of pharmaceuticals and dyes.
Quinoline: Widely used in medicinal chemistry for the development of antimalarial and anticancer drugs.
Uniqueness: 5,8-Epithioindolizine stands out due to its unique sulfur-containing structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in different fields make it a valuable compound in scientific research .
Properties
CAS No. |
330658-04-3 |
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Molecular Formula |
C8H5NS |
Molecular Weight |
147.20 g/mol |
IUPAC Name |
10-thia-2-azatricyclo[5.2.1.02,6]deca-1(9),3,5,7-tetraene |
InChI |
InChI=1S/C8H5NS/c1-2-6-7-3-4-8(10-7)9(6)5-1/h1-5H |
InChI Key |
HQFZYJIRDYBCDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1)C3=CC=C2S3 |
Origin of Product |
United States |
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